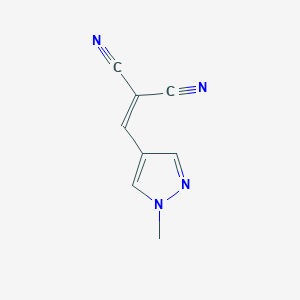

2-((1-Methyl-1H-pyrazol-4-yl)methylene)malononitrile

Description

Properties

IUPAC Name |

2-[(1-methylpyrazol-4-yl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-12-6-8(5-11-12)2-7(3-9)4-10/h2,5-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNBGDYJQCZIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-pyrazol-4-yl)methylene)malononitrile typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of the pyrazole derivative reacts with the active methylene group of malononitrile to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-pyrazol-4-yl)methylene)malononitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the nitrile groups, such as amines.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents

Research indicates that derivatives of 2-((1-Methyl-1H-pyrazol-4-yl)methylene)malononitrile are being explored for their potential as anticancer agents. The compound's ability to interact with specific biological targets makes it a candidate for developing new therapies aimed at various cancer types.

Antiviral Properties

In addition to anticancer properties, this compound has shown promise in antiviral applications. Studies suggest that its structural features may enhance its efficacy against certain viral infections, making it a subject of ongoing research in virology.

Synthetic Chemistry

Reactivity and Synthesis

The unique combination of functional groups in this compound allows for a range of synthetic pathways. Its reactivity is leveraged in the synthesis of other complex molecules, providing valuable intermediates in organic synthesis.

Case Studies

Several studies have documented the synthesis and application of this compound in creating novel materials with specific properties. For instance, its derivatives have been used to synthesize biologically active compounds through various chemical reactions, including cycloadditions and condensation reactions.

Biological Interactions

Studies have focused on the interactions between this compound and various biological targets. The compound's mechanism of action is being investigated to understand how it exerts its biological effects, particularly in cancer and viral pathways.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-pyrazol-4-yl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the pyrazole ring and the malononitrile backbone. These modifications significantly alter physicochemical and biological properties:

Key Observations :

- Electron-Withdrawing Groups (e.g., malononitrile, cyanoethyl) enhance electrophilicity, aiding in nucleophilic additions or cyclocondensation reactions .

- Aryl/Thiophene Extensions (e.g., diphenylamino-thiophene in ) extend conjugation, shifting UV/Vis absorption to longer wavelengths (655 nm), useful for optoelectronic applications.

- Polar Substituents (e.g., methoxy in ) improve solubility in polar solvents, critical for biological assays.

Yield Variations :

Biological Activity

2-((1-Methyl-1H-pyrazol-4-yl)methylene)malononitrile, a compound derived from pyrazole and malononitrile, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of malononitrile with appropriate aldehydes in the presence of a base such as piperidine. The resulting product can be purified through recrystallization. Characterization methods include:

- Infrared Spectroscopy (IR) : Identifies functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides information on molecular structure.

- Mass Spectrometry : Confirms molecular weight and structure.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. The results indicate significant activity, particularly against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | 12 - 15 |

| Escherichia coli | 0.25 - 0.50 | 10 - 12 |

| Candida albicans | 0.5 - 1.0 | 8 - 10 |

| Pseudomonas aeruginosa | 0.5 - 1.5 | 9 - 11 |

These findings suggest that the compound exhibits broad-spectrum antimicrobial activity, with particular efficacy against Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Case Studies

Several studies have reported on the biological activities of this compound:

- Antibacterial Study : A study demonstrated that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as for certain derivatives .

- Antifungal Evaluation : The compound also displayed antifungal activity against Candida albicans, indicating its potential use in treating fungal infections .

- Biofilm Inhibition : Notably, it was found to inhibit biofilm formation in Staphylococcus aureus, which is crucial for managing chronic infections .

Q & A

Q. What are the optimal synthetic routes for preparing 2-((1-Methyl-1H-pyrazol-4-yl)methylene)malononitrile?

The compound is typically synthesized via a Knoevenagel condensation between 1-methyl-1H-pyrazole-4-carboxaldehyde and malononitrile. A common protocol involves refluxing the aldehyde and malononitrile in ethanol with a catalytic base (e.g., piperidine or ammonium acetate/acetic acid), followed by recrystallization for purification . For solvent-free approaches, grinding reagents in a mortar under basic conditions (e.g., sodium acetate) can improve yield and reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR spectroscopy : Identifies nitrile stretches (~2219–2382 cm⁻¹) and conjugated C=C bonds (~1572–1567 cm⁻¹) .

- NMR spectroscopy : H NMR confirms the pyrazole ring protons (δ 7.5–8.5 ppm) and methylene protons (δ 6.5–7.0 ppm). C NMR resolves nitrile carbons (~110–115 ppm) .

- Mass spectrometry : Provides molecular weight verification (e.g., [M+H]+ at m/z 185.2) .

- TLC/HPLC : Monitors reaction progress and purity .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Side reactions include oligomerization of malononitrile or incomplete condensation. Strategies:

- Use excess aldehyde (1.2–1.5 equivalents).

- Employ anhydrous conditions and controlled heating (80–110°C).

- Add catalytic bases (e.g., piperidine) to accelerate imine formation .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and mechanistic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model the reaction mechanism, including charge distribution in the conjugated system and transition states. Studies using Gaussian software with basis sets like 6-31G* have successfully predicted regioselectivity in similar Knoevenagel reactions . The exact exchange component in functionals improves accuracy for π-conjugated systems .

Q. How can researchers resolve contradictions in spectroscopic data under varying synthetic conditions?

For example, discrepancies in H NMR chemical shifts may arise from solvent polarity or tautomerism. Solutions:

- Compare spectra across solvents (DMSO-d₆ vs. CDCl₃) .

- Use X-ray crystallography to confirm solid-state structure and compare with computational predictions .

- Perform variable-temperature NMR to detect dynamic equilibria .

Q. What strategies exist for modifying the pyrazole or malononitrile moieties to tune reactivity or bioactivity?

- Pyrazole ring : Introduce electron-withdrawing groups (e.g., Cl, NO₂) via electrophilic substitution to enhance electrophilicity of the methylene group .

- Malononitrile : Replace with cyanoacetates for steric tuning or fluorinated analogs to alter solubility .

- Cross-coupling : Suzuki-Miyaura reactions on halogenated pyrazole derivatives can append aryl/heteroaryl groups .

Q. How do solvent-free or "on-water" conditions impact reaction kinetics and product selectivity?

Solvent-free grinding accelerates reactions by reducing activation energy (no solvation shell). For example, sodium acetate-catalyzed multicomponent reactions under solvent-free conditions yield 2-amino-4-(pyrazol-4-yl)-4H-chromenes with 85–92% efficiency, avoiding by-products common in solution-phase syntheses . "On-water" conditions exploit hydrophobic effects to stabilize transition states, improving regioselectivity .

Methodological Guidelines

-

Experimental Design for Yield Optimization :

Use a Box-Behnken design to vary parameters:- Temperature (80–120°C),

- Catalyst loading (0.5–5 mol%),

- Reaction time (2–8 hrs).

Analyze via HPLC to identify optimal conditions .

-

Data Contradiction Analysis :

If IR and NMR data conflict (e.g., unexpected nitrile peaks), perform mass spectrometry to confirm molecular integrity. Cross-validate with computational IR/NMR simulations (e.g., using ADF or ORCA software) . -

Green Chemistry Considerations :

Prioritize solvent-free synthesis or ionic liquid media (e.g., [BMIM][BF₄]) to reduce waste and improve catalyst recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.